Product packaging for Glysperin B(Cat. No.:CAS No. 78213-55-5)

Glysperin B

Cat. No.: B1204730
CAS No.: 78213-55-5
M. Wt: 919 g/mol
InChI Key: PGEKDAOSVRPCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glysperin B is a basic, water-soluble antibiotic complex of bacterial origin, first isolated from strains of Bacillus cereus . It belongs to a group of compounds known to be active against both Gram-positive and Gram-negative bacteria . Structurally, this compound is part of the glysperin complex, which includes glysperins A, B, and C, and is structurally related to the glycocinnamoylspermidine antibiotics, specifically LL-BM 123γ1 and γ2 . The structural determination studies, published by Tsuno et al. in 1981, revealed that the difference between glysperins A and B resides solely in the terminal polyamine moiety, which is spermidine in this compound . The complete structure of this compound consists of L-alanine, p-hydroxybenzoic acid, a C11-alkyl tetramine, and four sugar moieties . This compound is offered for research purposes to further explore its mechanism of action, antibacterial efficacy, and potential as a lead compound in the development of new anti-infective agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H66N6O18 B1204730 Glysperin B CAS No. 78213-55-5

Properties

CAS No.

78213-55-5

Molecular Formula

C40H66N6O18

Molecular Weight

919 g/mol

IUPAC Name

4-[4-[4-[5-[5-amino-3-(2-aminopropanoylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-methylideneoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-N-[3-(4-aminobutylamino)propyl]benzamide

InChI

InChI=1S/C40H66N6O18/c1-17(42)35(55)46-25-27(50)24(43)18(2)57-37(25)62-32-22(15-47)60-38(29(52)28(32)51)64-34-26(49)19(3)58-39(31(34)54)63-33-23(16-48)61-40(30(33)53)59-21-9-7-20(8-10-21)36(56)45-14-6-13-44-12-5-4-11-41/h7-10,17-18,22-34,37-40,44,47-54H,3-6,11-16,41-43H2,1-2H3,(H,45,56)(H,46,55)

InChI Key

PGEKDAOSVRPCSY-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(=C)C3O)OC4C(OC(C4O)OC5=CC=C(C=C5)C(=O)NCCCNCCCCN)CO)O)CO)NC(=O)C(C)N)O)N

Synonyms

glysperin B

Origin of Product

United States

Isolation, Purification, and Advanced Source Methodologies of Glysperin B

Methodologies for Isolation of Glysperin B from Natural Sources

This compound is a metabolite produced by bacteria, and its isolation is achieved through techniques that separate it from other components of the fermentation broth and the bacterial cells. The glysperin antibiotic complex, which includes Glysperins A, B, and C, is of bacterial origin. nih.gov The structural difference between Glysperins A and B lies in the terminal polyamine moiety, which is spermidine (B129725) in this compound. nih.gov

Advanced Chromatographic Techniques in this compound Purification

Chromatographic techniques are fundamental to the purification of this compound from the crude extract. Thin-layer chromatography (TLC) has been specifically mentioned as a method for the separation of the glysperin complex. nih.gov TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent). rockefeller.eduaocs.org The separation of Glysperins A, B, and C can be achieved using a precoated silica (B1680970) gel 60 F254 plate with a mobile phase consisting of chloroform-methanol-28% ammonium (B1175870) hydroxide. The separated compounds can then be visualized using UV light or ninhydrin (B49086) spray.

For more advanced and efficient purification, high-performance liquid chromatography (HPLC) is a standard technique for the separation of complex mixtures of natural products. aocs.org While specific HPLC protocols for this compound are not detailed in the available literature, the principles of HPLC, including normal-phase, reverse-phase, and ion-exchange chromatography, would be applicable to achieve high-purity this compound.

Below is an interactive data table summarizing the reported TLC parameters for the separation of the Glysperin complex.

ParameterDescription
Stationary Phase Precoated silica gel 60 F254
Mobile Phase Chloroform-methanol-28% ammonium hydroxide
Detection UV light or ninhydrin

Non-Traditional Isolation Strategies for this compound

Based on the available scientific literature, there is no specific information regarding the application of non-traditional isolation strategies for this compound.

Production of this compound via Biotechnological Approaches

Detailed information on the biotechnological production of this compound is not extensively covered in the available literature.

Microbial Fermentation Systems for this compound Biosynthesis

Genetic Engineering Strategies for Enhanced this compound Production

There is no information available in the scientific literature regarding the use of genetic engineering strategies to enhance the production of this compound.

Chemoenzymatic Synthesis Methodologies for this compound Precursors

Information on the chemoenzymatic synthesis methodologies for the precursors of this compound is not available in the current body of scientific literature.

Total Synthesis and Semisynthesis of Glysperin B

Retrosynthetic Analysis of Glysperin B

A retrosynthetic analysis, a problem-solving technique in organic synthesis, deconstructs the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. deanfrancispress.comsinica.edu.twamazonaws.comkccollege.ac.inbluffton.edu For a molecule with the complexity of this compound, this process is crucial for identifying key intermediates and strategic bond formations.

Drawing parallels from the synthesis of the related compound gliocladin B, a logical retrosynthetic approach to this compound would likely commence with the disconnection of the C-S bonds of the bis(thiomethyl)ether moiety. This would lead to a key dihydroxylated diketopiperazine intermediate. Further disconnection via a Friedel-Crafts-type reaction would separate the indole (B1671886) unit from the polycyclic core, revealing a brominated pyrrolidino-indoline diketopiperazine. This intermediate could then be traced back to simpler building blocks, such as N-Boc-L-tryptophan and sarcosine (B1681465) methyl ester, through the disconnection of the diketopiperazine ring. rsc.org

This analytical approach simplifies the complex structure into manageable synthetic targets and highlights the primary challenges: the stereoselective construction of the polycyclic core and the installation of the indole and bis(thiomethyl)ether functionalities.

Stereoselective Total Synthesis Routes to this compound

The total synthesis of complex natural products like this compound necessitates stereoselective methods to ensure the correct three-dimensional arrangement of atoms. The strategies developed for the synthesis of gliocladin B and glionitrin A/B offer valuable insights into potential synthetic routes. rsc.orgnih.govnih.gov

A plausible synthetic route, inspired by the synthesis of (+)-gliocladin B, would begin with the construction of the diketopiperazine core from readily available amino acid precursors. rsc.org A key step would be the diastereoselective bromocyclization to form the tetracyclic bromide intermediate. This sets the stage for the crucial C3-indolylation. A regioselective and stereoselective Friedel–Crafts-based indolylation would then be employed to install the indole moiety at the C3 position. rsc.org Subsequent late-stage functionalization, including a challenging dihydroxylation and the introduction of the bis(thiomethyl)ether group, would complete the synthesis. rsc.org

Table 1: Key Reactions in a Postulated Stereoselective Total Synthesis of this compound (based on Gliocladin B synthesis)

StepReaction TypeKey Reagents and ConditionsPurpose
1Diketopiperazine FormationN-Boc-L-tryptophan, Sarcosine methyl esterConstruction of the core heterocyclic scaffold
2BromocyclizationBr₂ in CH₂Cl₂ at 0 °CDiastereoselective formation of the tetracyclic bromide
3C3-IndolylationIndole, Friedel-Crafts conditionsStereoselective installation of the indole substituent
4Dihydroxylationn-Bu₄NMnO₄ in CH₂Cl₂Introduction of hydroxyl groups at C11 and C15
5Bis(thiomethyl)ether FormationSodium thiomethoxide, Trifluoroacetic acidInstallation of the final functional group

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity, a critical aspect in the synthesis of chiral molecules like this compound. frontiersin.orgnih.govsigmaaldrich.com In the context of synthesizing the complex core of this compound, asymmetric catalysis could be instrumental. For instance, in the synthesis of (−)-glionitrin A/B, a novel oxidative sulfenylation of triketopiperazines was developed to enable the asymmetric formation of the dithiodiketopiperazine motif on a sensitive substrate. nih.govnih.gov This highlights the potential for developing bespoke catalytic methods to address specific stereochemical challenges in the synthesis of this compound and related natural products. Chiral Lewis acid catalysts, for example, have been widely applied in various asymmetric transformations and could be adapted for key bond-forming events in the synthesis of this compound. sigmaaldrich.com

The total synthesis of this compound would involve several challenging bond formations. Based on the synthesis of analogous compounds, two particularly difficult steps stand out: rsc.org

C3sp³–C3′sp² Bond Formation: The construction of the bond between the C3 of the pyrrolidino-indoline core and the C3' of the indole ring is a significant hurdle. A direct, scalable, and stereoselective method is required. The development of a regioselective Friedel–Crafts-based indolylation for (+)-gliocladin B represents a successful strategy to overcome this challenge. rsc.org

Dihydroxylation: The stereoselective dihydroxylation at the C11-methine and C15-methylene positions of the diketopiperazine core is another formidable task. In the synthesis of (+)-gliocladin B, this was achieved using tetra-n-butylammonium permanganate (B83412), yielding the desired diol as a single diastereomer. rsc.org

Semisynthetic Approaches to this compound and its Analogues

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, can provide a more efficient route to complex molecules and their analogues. nih.govgoogle.comgoogle.com For this compound, a plausible semisynthetic strategy could start from a more abundant, structurally related natural product.

In the case of (+)-gliocladin B, a semisynthetic route was developed from a versatile dihydroxylated diketopiperazine intermediate. rsc.org Exposure of this diol to sodium thiomethoxide and trifluoroacetic acid resulted in the formation of the bis(thiomethyl)ether, which after deprotection, yielded (+)-gliocladin B. rsc.org This late-stage diversification strategy could be applied to a common intermediate to generate a library of this compound analogues for structure-activity relationship studies.

Green Chemistry Principles in this compound Synthetic Methodologies

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. sioc-journal.cncore.ac.ukijrpc.comacs.orgrroij.com Applying these principles to the synthesis of a complex molecule like this compound is a significant challenge, but one that can lead to more sustainable and efficient routes.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

PrincipleApplication in this compound Synthesis
Prevention Designing the synthetic route to minimize waste generation at each step.
Atom Economy Utilizing reactions that maximize the incorporation of all starting materials into the final product, such as cycloadditions.
Less Hazardous Chemical Syntheses Employing less toxic reagents and solvents. For example, exploring alternatives to hazardous reagents like permanganate for oxidation steps.
Safer Solvents and Auxiliaries Using greener solvents like water or glycerol (B35011), or minimizing solvent use altogether. sioc-journal.cn
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Starting from renewable materials, such as amino acids derived from fermentation.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. acs.org
Catalysis Using catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. frontiersin.org

Advanced Structural Elucidation and Conformational Analysis of Glysperin B

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Glysperin B Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds, offering unparalleled detail about molecular structure, dynamics, and interactions numberanalytics.comnumberanalytics.comweebly.compitt.eduresearchgate.net. For complex molecules like this compound, high-resolution NMR, particularly 2D and 3D techniques, is indispensable for establishing connectivity and elucidating stereochemistry numberanalytics.comresearchgate.netnih.govgrinnell.edu.

Determining the absolute configuration of this compound, particularly at its chiral centers, often requires specialized NMR approaches acs.orgresearchgate.networdpress.com. One significant method involves the use of chiral derivatizing agents (CDAs) acs.orgresearchgate.networdpress.comnih.gov. By reacting this compound with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), diastereomeric esters are formed. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for the determination of the relative stereochemistry at the derivatized center acs.orgnih.gov. The differences in chemical shifts (Δδ) between the diastereomers, influenced by the anisotropic effects of the CDA's aromatic ring, provide the basis for assigning the absolute configuration researchgate.networdpress.comrsc.orgrsc.orgresearchgate.net. Anisotropic effects, arising from the magnetic properties of π-electron systems, can shield or deshield nearby nuclei, and their predictable spatial dependence is key to stereochemical assignments wordpress.comrsc.orgrsc.orgresearchgate.netacs.org.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the gold standard for definitive molecular structure determination, providing atomic-resolution three-dimensional information migrationletters.comwikipedia.orgazolifesciences.comnih.govanton-paar.comthepharmajournal.com. If this compound can be crystallized, single-crystal X-ray diffraction (SCXRD) can unambiguously determine its complete structure, including bond lengths, bond angles, and absolute stereochemistry, especially when anomalous dispersion techniques are employed migrationletters.comnih.gov. The growth of suitable single crystals can be challenging for some organic molecules nih.govthepharmajournal.comrsc.org. In such cases, co-crystallization with a suitable chaperone molecule can facilitate crystal formation and enable structural analysis migrationletters.comthepharmajournal.comrsc.orgnih.govmdpi.com. Co-crystals can also provide insights into intermolecular interactions and aid in understanding solid-state properties migrationletters.comthepharmajournal.comnih.govresearchgate.net.

Chiroptical Spectroscopy (CD/ORD) for this compound Stereochemistry

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), offers powerful methods for determining the absolute configuration of chiral molecules like this compound, particularly when chromophores are present rsc.orgontosight.ainih.govnih.govjascoinc.comslideshare.netwikipedia.orgkud.ac.inresearchgate.net. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength rsc.orgnih.govresearchgate.net. By comparing experimental CD spectra with those predicted from theoretical calculations (e.g., Time-Dependent Density Functional Theory - TDDFT), or by comparing with CD spectra of known compounds, the absolute configuration can be assigned nih.govnih.gov. ORD measures the variation of optical rotation with wavelength and can also provide stereochemical information, especially for molecules lacking strong UV-Vis chromophores ontosight.aijascoinc.comslideshare.netwikipedia.org. Vibrational Circular Dichroism (VCD) is another advanced technique that provides reliable stereochemical assignments based on molecular vibrations rsc.orgrsc.org.

Biosynthetic Pathways and Enzymology of Glysperin B

Identification of Biosynthetic Precursors for Glysperin B

The specific precursors for this compound have not been explicitly detailed in the provided search results. However, based on its classification as a glycosylated benzamide (B126) derivative frontiersin.org, its biosynthesis would likely involve the assembly of a benzamide core structure and the subsequent attachment of a sugar moiety. Benzamide structures are often derived from amino acid metabolism or aromatic pathways, while sugars are typically sourced from central carbohydrate metabolism. For instance, glycerol (B35011) is a common precursor in many biosynthetic pathways, including those for lipids and other complex molecules nih.govnih.govnih.govmdpi.com. Glycosylation, the process of attaching a sugar, typically utilizes activated sugar nucleotides, such as UDP-glucose or UDP-galactose, as donors biorxiv.org.

Elucidation of Key Enzymatic Steps in this compound Biosynthesis

The enzymatic steps leading to this compound are not fully characterized in the provided literature. However, general enzymatic processes involved in the synthesis of similar compounds can be inferred. These would likely include enzymes responsible for:

Core Structure Formation: Enzymes catalyzing the synthesis of the benzamide backbone, potentially involving amino acid activation, cyclization, or modification steps.

Glycosylation: Glycosyltransferases are crucial for attaching sugar residues to acceptor molecules. These enzymes utilize activated sugar donors (e.g., UDP-sugars) and are known for their specificity in forming glycosidic bonds biorxiv.org.

Tailoring Enzymes: Post-assembly modifications, such as oxidation, reduction, or further functionalization, might be carried out by various oxidoreductases, hydrolases, or other modifying enzymes.

Specific enzymes responsible for this compound biosynthesis have not been identified or characterized in the provided search results. Characterization typically involves isolating the enzymes, determining their kinetic properties (e.g., substrate specificity, optimal pH and temperature), and elucidating their three-dimensional structures to understand their catalytic mechanisms. For example, studies on glycolipid glycosyltransferases have provided insights into enzyme-substrate binding and catalytic mechanisms biorxiv.orgfrontiersin.org.

Detailed mechanistic studies specifically for this compound biosynthetic enzymes are absent in the provided information. Mechanistic studies typically employ techniques such as isotopic labeling, site-directed mutagenesis, and kinetic analysis to understand the step-by-step process of an enzymatic reaction, including the role of cofactors and intermediates. For example, studies on glycerol oxidation highlight the importance of understanding mechanistic pathways facilitated by metal-based catalysts mdpi.com.

Genetic Loci and Gene Clusters Involved in this compound Production

The specific genetic loci or gene clusters responsible for this compound production have not been identified in the provided search results. However, the biosynthesis of many natural products, including antibiotics and other complex molecules, is often encoded by contiguous biosynthetic gene clusters (BGCs) in microorganisms plos.orgbiorxiv.orgd-nb.info. These clusters typically contain genes for pathway-specific enzymes, regulatory proteins, and sometimes resistance mechanisms. Identifying such clusters is a key step in understanding and manipulating the biosynthesis of a compound. For example, research on Aggregatibacter actinomycetemcomitans has identified serotype-specific gene clusters involved in antigen synthesis mdpi.com, and studies on other bacteria have focused on identifying gene clusters for secondary metabolites plos.orgbiorxiv.orgd-nb.info.

Heterologous Expression of this compound Biosynthetic Pathways

Information regarding the heterologous expression of this compound biosynthetic pathways is not present in the provided search results. Heterologous expression involves transferring the genes responsible for a biosynthetic pathway from the native organism into a more amenable host organism (like E. coli or Streptomyces) to facilitate production and study. This approach is widely used for natural product discovery and production nih.govgoogle.comkuleuven.begoogle.comnih.govbiorxiv.org. Successful heterologous expression requires identifying the complete gene cluster, optimizing gene expression, and ensuring proper protein folding and assembly of the pathway in the new host.

Molecular and Cellular Mechanisms of Action of Glysperin B

Target Identification and Validation for Glysperin B

Identifying the specific molecular targets of this compound is a foundational step in understanding its mechanism of action. Various biochemical and genetic approaches are employed to pinpoint these targets and validate their role in the compound's observed biological effects.

Proteomic strategies offer powerful means to identify proteins that directly or indirectly interact with this compound, thereby revealing its cellular targets frontiersin.orgcreative-proteomics.comresearchgate.netmdpi.comnih.gov. Compound-centered chemical proteomics (CCCP) and activity-based protein profiling (ABPP) are key methodologies. In CCCP, this compound can be immobilized onto a solid support or modified with affinity tags. When incubated with cell lysates, this compound-bound proteins can be selectively enriched, captured, and subsequently identified using mass spectrometry (MS) mdpi.comnih.gov. This approach can reveal proteins that bind to this compound, even if their functional role in its activity is not initially known.

Thermal proteome profiling (TPP) is another valuable proteomic technique. In TPP, cells or cell lysates are treated with this compound, and then subjected to a thermal gradient. Proteins that bind to this compound often exhibit increased thermal stability. By analyzing the melting curves of thousands of proteins simultaneously using MS, researchers can identify proteins whose thermal stability is significantly altered by this compound, suggesting direct interaction frontiersin.orgresearchgate.net. Given the known antibacterial activity of this compound and in silico predictions suggesting interaction with DNA Gyrase B frontiersin.orgnih.gov, proteomic studies could be designed to specifically validate this interaction by identifying proteins co-precipitating with this compound or showing altered thermal stability in its presence.

Genetic screens provide a complementary approach to target identification and validation by revealing cellular pathways that influence sensitivity or resistance to this compound plengegen.comfrontiersin.orgaddgene.orgsingerinstruments.comsynthego.com. Genome-wide screens, such as those employing CRISPR-Cas9 or shRNA libraries, can systematically perturb genes in a cellular system. When these perturbed cells are exposed to this compound, genes whose alteration confers resistance or hypersensitivity can be identified.

For instance, a loss-of-function screen might reveal that mutations in genes encoding components of DNA replication or repair pathways lead to increased resistance to this compound, thereby implicating these pathways in its mechanism of action. Conversely, genes whose depletion sensitizes cells to this compound could highlight essential cellular processes that this compound indirectly affects. Such screens are invaluable for uncovering novel drug targets and understanding the complex biological networks that this compound modulates, validating its role in processes like bacterial DNA supercoiling, which is mediated by DNA Gyrase B nih.govebi.ac.uknih.gov.

This compound Interactions with Specific Biomolecules

This compound's biological activity stems from its interaction with specific biomolecules within target organisms. While its broad antibacterial spectrum suggests multiple potential targets, evidence points towards DNA Gyrase B as a significant interaction partner frontiersin.orgnih.gov.

Characterizing the binding of this compound to its target biomolecules, such as DNA Gyrase B, provides critical insights into the affinity, specificity, and stability of these interactions. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in this regard youtube.comnih.govtainstruments.comamericanpharmaceuticalreview.comlabmanager.com.

SPR allows for real-time monitoring of binding events by immobilizing one partner (e.g., DNA Gyrase B) onto a sensor surface and flowing the other (this compound) over it. Changes in refractive index detect the binding, enabling the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated americanpharmaceuticalreview.comlabmanager.com. ITC, on the other hand, directly measures the heat released or absorbed during binding, providing thermodynamic parameters such as binding affinity (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) tainstruments.comamericanpharmaceuticalreview.com.

Hypothetical binding data for this compound to DNA Gyrase B might be presented as follows:

Table 1: Hypothetical Binding Parameters of this compound to DNA Gyrase B

ParameterValueUnitMethod
Equilibrium Dissoc.5.5 x 10-8MSPR
Association Rate4.2 x 106M-1s-1SPR
Dissociation Rate2.3 x 10-1s-1SPR
Binding Affinity (KD)5.5 x 10-8MITC
Enthalpy (ΔH)-12.5kcal/molITC
Entropy (ΔS)-3.1kcal/mol·KITC
Stoichiometry (n)0.95-ITC

These parameters would indicate a moderate affinity interaction with favorable enthalpy, suggesting a stable binding mode.

Determining the three-dimensional structure of this compound bound to its target, such as DNA Gyrase B, provides atomic-level detail on the interaction. Techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the cornerstones of structural biology in drug discovery nih.govdomainex.co.ukconceptlifesciences.comcreative-biostructure.comnanoimagingservices.com.

X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays off the crystal to generate a diffraction pattern. This pattern is used to reconstruct a 3D electron density map, revealing the atomic positions nih.govdomainex.co.ukcreative-biostructure.com. Cryo-EM, conversely, involves flash-freezing protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Sophisticated computational methods then reconstruct high-resolution 3D structures from thousands of 2D images nih.govconceptlifesciences.comnanoimagingservices.com.

For this compound, structural studies would aim to visualize its precise binding site on DNA Gyrase B. Given that DNA Gyrase B contains the ATP-binding site essential for its enzymatic activity nih.govebi.ac.uknih.gov, it is plausible that this compound binds within this pocket, potentially competing with ATP or allosterically modulating enzyme function. Structural data would reveal key amino acid residues involved in binding, the orientation of this compound, and the conformational changes induced in DNA Gyrase B upon binding. This information is invaluable for rational drug design, enabling the optimization of this compound for improved potency, selectivity, and pharmacokinetic properties.

Downstream Signaling Cascades Modulated by this compound

The inhibition of essential bacterial enzymes like DNA Gyrase B by this compound triggers a cascade of downstream effects that ultimately lead to bacterial cell death. DNA Gyrase is critical for managing DNA topology, essential for replication, transcription, repair, and recombination nih.govebi.ac.uknih.gov. By inhibiting this enzyme, this compound disrupts these fundamental processes.

The direct consequence of DNA Gyrase inhibition is the accumulation of double-strand DNA breaks and the stalling of replication forks. This leads to the activation of bacterial SOS response pathways, which are typically triggered by DNA damage. However, the overwhelming DNA damage caused by Gyrase inhibition overwhelms these repair mechanisms. The disruption of DNA replication and repair ultimately leads to cell cycle arrest and programmed cell death in bacteria. While this compound is an antibiotic targeting bacteria, understanding general principles of how enzyme inhibitors affect cellular pathways is relevant. In mammalian cells, similar disruptions in DNA replication or signaling cascades (e.g., MAPK, PI3K pathways) can lead to cell cycle arrest, apoptosis, or altered cellular functions nih.govfrontiersin.orgahajournals.orgresearchgate.net. For this compound, the primary downstream effect is the cessation of bacterial growth and viability due to the critical role of DNA Gyrase in bacterial DNA homeostasis.

Compound List:

this compound

DNA Gyrase B

ATP

Bacillus cereus (organism)

Mycobacterium tuberculosis (organism)

Erythrin (mentioned in context of DNA Gyrase B inhibition studies)

Dipleosporalone B (mentioned in context of DNA Gyrase B inhibition studies)

Fuscachelin A (mentioned in context of DNA Gyrase B inhibition studies)

1-Hydroxy-D-788-7 (mentioned in context of DNA Gyrase B inhibition studies)

Ciprofloxacin (antibiotic, catalytic inhibitor of DNA Gyrase A)

Benzothiazole-based GyrB inhibitors (class of compounds)

Transcriptomic and Proteomic Profiling of this compound Effects in Research Models

Specific transcriptomic and proteomic profiling studies directly investigating the effects of this compound in research models were not identified within the scope of this review. However, these methodologies are critical for elucidating the downstream effects of bioactive compounds. Transcriptomic profiling, often employing techniques like RNA sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell or tissue, revealing changes in gene expression patterns in response to a compound acrabstracts.orgnih.govfrontiersin.orgmdpi.com. Proteomic profiling, typically utilizing mass spectrometry, identifies and quantifies the proteins present, offering insights into cellular functions and signaling pathways affected by a substance wikipedia.orgwellcomeopenresearch.orgfrontiersin.orgnih.govresearchgate.net.

Such analyses would be instrumental in understanding how this compound exerts its effects, potentially by identifying genes or proteins upregulated or downregulated upon its exposure. For instance, if this compound targets bacterial DNA gyrase B, transcriptomic and proteomic studies could reveal compensatory mechanisms or downstream effects on bacterial metabolism and cell division. These techniques are broadly applied in various research contexts to uncover disease mechanisms and identify potential therapeutic targets wikipedia.orgplos.org.

In Vitro and Ex Vivo Mechanistic Studies of this compound Biological Activity

The biological activity of this compound has been explored through various in vitro and ex vivo studies, aiming to characterize its functional properties and mechanisms of action.

Cell-based assays are fundamental for assessing the functional impact of compounds like this compound at the cellular level. Given its classification as an antibiotic, this compound's activity would typically be evaluated through assays that measure its effects on bacterial growth and viability, such as determining minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs). Furthermore, studies have computationally investigated this compound's potential to inhibit bacterial DNA gyrase B, a crucial enzyme involved in DNA replication and transcription nih.govfrontiersin.org. This suggests that cell-based assays could also focus on assessing the direct impact of this compound on this target within bacterial systems, potentially by analyzing enzyme activity in cell lysates or by observing effects on bacterial DNA supercoiling.

Structure Activity Relationship Sar and Analog Design of Glysperin B

Systematic Chemical Modification of Glysperin B Scaffolds

While specific studies detailing systematic chemical modifications of the this compound scaffold are not extensively documented in the provided literature, its known structural features offer insights into potential modification sites. This compound is characterized as a glycosylated benzamide (B126) derivative nih.govfrontiersin.org. The structural elucidation of related glysperins has revealed that this compound contains a spermidine (B129725) moiety, distinguishing it from Glysperin A jst.go.jp. Furthermore, Glysperin A's structure includes identified sugars such as D-ribose, D-galactose, and a novel exoenose jst.go.jp. These components—the benzamide core, the glycosidic linkages, and the polyamine tail—represent distinct regions of the molecule that could be systematically modified. Alterations to the type or number of sugar residues, modifications to the amino groups within the polyamine chain, or changes to the substituents on the benzamide ring could yield derivatives with altered biological profiles.

Design and Synthesis of this compound Analogues with Modified Pharmacophores

The pharmacophore of this compound is intrinsically linked to its classification as a glycosylated benzamide nih.govfrontiersin.org. Key pharmacophoric elements likely include the aromatic ring system of the benzamide, hydrogen bond donors and acceptors within the glycosidic portions, and potentially charged or polar groups within the polyamine tail, which contribute to its interaction with biological targets. The design of this compound analogues would logically focus on retaining or enhancing these critical features while exploring variations. For instance, synthesizing analogues with different sugar moieties or altered glycosidic linkages could modulate interactions with bacterial targets. Similarly, modifications to the benzamide core, such as introducing different substituents or altering the position of functional groups, could influence binding affinity and pharmacokinetic properties. The polyamine tail, identified as spermidine in this compound, is another area where structural variations could be explored to fine-tune activity and target specificity.

Advanced Analytical Methodologies for Glysperin B Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Glysperin B Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely utilized for the analysis of complex organic molecules, including antibiotics like this compound. Search results indicate that LC-MS/MS has been employed for the detection of Glysperins A, B, and C dokumen.pub. Patent literature also lists liquid chromatography mass spectrometry in association with this compound google.com. While specific chromatographic parameters, such as column type, mobile phase composition, flow rates, and MS/MS fragmentation patterns for this compound, are not detailed in the provided snippets, the general application of LC-MS for antibiotic analysis is well-established dokumen.pub. This technique allows for the separation of this compound from other components in a sample, followed by highly specific detection and quantification based on its mass-to-charge ratio and fragmentation patterns.

Analytical TechniqueApplication for this compoundKey Findings/Notes
LC-MS/MSDetection/AnalysisEmployed for the detection of Glysperins A, B, and C dokumen.pub. Listed in patent information associated with this compound google.com. General utility for antibiotic analysis is noted dokumen.pub.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, GC-MS can be applied to its volatile derivatives or related volatile components. GC-MS profiling of extracts associated with similar natural products has been reported researchgate.net. Furthermore, GC-MS is a standard method for the analysis of sugar components researchgate.net, and given that Glysperin C is known to contain sugars naturalproducts.net, this technique could be relevant for analyzing any carbohydrate moieties of this compound. The general application of GC-MS in antibiotic analysis is also recognized dokumen.pub. Research into appropriate derivatization strategies would be necessary to enable the GC-MS analysis of this compound.

Analytical TechniqueApplication for this compoundKey Findings/Notes
GC-MSProfiling/Derivative AnalysisUsed for profiling of related extracts researchgate.net. Standard technique for sugar analysis, relevant as Glysperin C contains sugars researchgate.netnaturalproducts.net. General technique for antibiotic analysis dokumen.pub.

Spectrophotometric and Spectrofluorometric Assays for this compound in Research Samples

Spectrophotometric methods, particularly UV-Vis spectroscopy, are valuable for detecting and quantifying compounds that absorb ultraviolet or visible light. Research indicates that this compound, along with its related compounds Glysperins A and C, were subjected to detection using UV light in conjunction with Thin-Layer Chromatography (TLC) during their isolation and characterization dokumen.pub. This suggests that this compound possesses UV-absorbing properties. The reported Rf value for this compound under UV detection was 0.50 dokumen.pub. While spectrofluorometric assays are not explicitly detailed for this compound in the provided snippets, its classification as a basic, water-soluble antibiotic nih.gov might allow for derivatization to introduce fluorescence, thereby enabling highly sensitive detection if endogenous fluorescence is insufficient.

Analytical TechniqueApplication for this compoundKey Findings/Notes
Spectrophotometry (UV-Vis)Detection/CharacterizationUsed in conjunction with TLC for detection of Glysperins A, B, and C dokumen.pub. This compound demonstrated an Rf value of 0.50 under UV detection dokumen.pub. Suggests UV-absorbing properties.
SpectrofluorometryPotential ApplicationNot explicitly detailed for this compound in the provided snippets. Its basic, water-soluble nature nih.gov might allow for derivatization and subsequent fluorescent detection.

Immunohistochemical and Immunofluorescence Techniques for this compound Localization in Research Tissues

Immunohistochemical (IHC) and immunofluorescence (IF) techniques are indispensable for visualizing the spatial distribution and cellular localization of specific molecules within biological tissues and cellular structures. These methods rely on the highly specific binding of antibodies to their target antigens. While immunofluorescence has been broadly mentioned in the context of antiviral activity studies dokumen.pub, the available scientific literature does not provide specific information regarding the development or application of antibodies targeting this compound. Consequently, there are no documented research findings detailing the use of IHC or IF techniques for localizing this compound within research tissues.

In Silico and Theoretical Studies of Glysperin B

Quantum Chemical Calculations of Glysperin B Reactivity and Electronic Structure

Quantum chemical calculations provide fundamental insights into a molecule's electronic distribution, reactivity, and stability. For this compound, these calculations can elucidate its electronic structure, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are vital for understanding its potential for chemical reactions and its interactions with biological targets. While specific quantum chemical calculations for this compound's reactivity and electronic structure were not detailed in the provided search results, studies on similar compounds or related research often utilize Density Functional Theory (DFT) methods. DFT calculations typically yield data such as electron density, molecular electrostatic potential (MESP), and frontier molecular orbital energies (HOMO-LUMO gap) nih.gov. These properties collectively inform about a molecule's chemical hardness, softness, ionization potential, and electron affinity, all of which are critical for predicting its behavior in biological systems.

Molecular Docking and Virtual Screening for this compound Target Prediction

Molecular docking and virtual screening are powerful computational techniques used to identify potential biological targets for a compound or to predict the binding affinity of a compound to a known target. In a study investigating inhibitors for DNA gyrase B of Mycobacterium tuberculosis (MBT), this compound was evaluated through molecular docking. The docking analysis revealed that this compound achieved a docking score of -10.690 kcal/mol, which was superior to the co-crystal ligand's score of -10.523 kcal/mol nih.govfrontiersin.org. This indicates a strong potential binding affinity of this compound to the ATP-binding site of MBT DNA gyrase B. Other compounds like Dipleosporalone B (-10.77 kcal/mol) and Dihydrospumigin N (-10.497 kcal/mol) also showed competitive docking scores nih.gov. The docking process involved interactions such as ionic bonds, hydrogen bonding (direct and water-mediated), Pi-cation interactions, and Van der Waals (VdW) forces, which are crucial for stabilizing the ligand-protein complex nih.gov.

Table 1: Molecular Docking Scores of this compound and Related Compounds

CompoundDocking Score (kcal/mol)Reference
Dipleosporalone B-10.77 nih.govfrontiersin.org
This compound -10.690 nih.govfrontiersin.org
Dihydrospumigin N-10.497 nih.gov
Fuscachelin A-10.476 nih.gov
Co-crystal ligand-10.523 nih.govfrontiersin.org

QSPR (Quantitative Structure-Property Relationship) Modeling for this compound

Quantitative Structure-Property Relationship (QSPR) modeling establishes mathematical relationships between the chemical structure of compounds and their physicochemical or biological properties. This approach is valuable for predicting the properties of new molecules or optimizing existing ones. The search results indicate that this compound was assessed for drug-likeness using parameters such as the '#stars' value, which quantifies deviations from drug-likeness criteria. This compound, along with Fuscachelin A, exhibited the highest '#stars' values (18 each), suggesting significant deviations from drug-likeness criteria and potential issues with solubility and permeability frontiersin.orgresearchgate.netresearchgate.netresearchgate.net. For instance, this compound displayed excessive hydrophilicity with a QPlogPo/w of -7.01, and its molecular weight of 919 exceeded the recommended range for optimal absorption frontiersin.org. These findings highlight the need for structural modifications to improve the pharmacokinetic profile of this compound, which would be a key objective in QSPR-driven drug design efforts.

Preclinical in Vivo Studies and Advanced Animal Models for Glysperin B Research

Efficacy of Glysperin B in Specific Disease Animal Models (excluding human clinical relevance)

The objective of these studies is to evaluate whether this compound exhibits a beneficial effect on disease processes or symptoms within a controlled animal experimental setting. This involves selecting or creating animal models that recapitulate key pathological features of specific diseases. Researchers would then administer this compound to these models and meticulously assess various disease-specific endpoints. These endpoints could range from physiological markers and behavioral changes to survival rates, all observed strictly within the context of the animal model itself, without direct extrapolation to human clinical relevance researchgate.net, plos.org. The findings from such studies would be presented quantitatively, typically in data tables, to allow for comparisons between treated and control groups, thereby indicating the compound's potential therapeutic activity. However, no specific research findings detailing the efficacy of this compound in any particular disease animal model were identified in the provided search results.

Pharmacokinetic and Pharmacodynamic Modeling of this compound in Animal Systems (academic, not human)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial for understanding how a compound like this compound behaves in an animal system and how its concentration relates to its biological effects. PK describes what the body does to the drug (absorption, distribution, metabolism, excretion – ADME), while PD describes what the drug does to the body (its mechanism of action and resulting effects). PK/PD models integrate these aspects to predict a compound's efficacy and to guide the design of appropriate study protocols. These analyses are conducted within an academic framework to build a foundational understanding of the compound's behavior in preclinical models nih.gov, nih.gov. Specific PK/PD data for this compound was not found in the provided search results.

Absorption, Distribution, Metabolism, Excretion (ADME) in Preclinical Models (academic, not human)

Characterizing the ADME profile of this compound in preclinical models is essential for understanding its disposition within the animal's body. This involves determining how efficiently the compound is absorbed into the bloodstream, how it is distributed to various tissues and organs, how it is chemically transformed (metabolized), and how it is eliminated from the body. Studies would typically involve administering this compound to animals and collecting biological samples (blood, urine, feces, tissue homogenates) at different time points for analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) nih.gov, nih.gov. The data generated would detail absorption rates, tissue concentrations, metabolic pathways, and excretion routes. However, no specific ADME data for this compound was identified in the provided search results.

In Vivo Target Engagement Studies of this compound

In vivo target engagement studies are critical for confirming that this compound reaches its intended molecular target within a living organism and binds to it effectively. This direct measurement of drug-target interaction is vital for validating a compound's mechanism of action and predicting its therapeutic potential. Methodologies such as Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can be adapted for in vivo applications to directly assess compound-target binding in tissues pelagobio.com, nih.gov, researchgate.net. Bioluminescence Resonance Energy Transfer (BRET) offers another approach to observe drug-target interactions within intact cells nih.gov. Findings from these studies would typically quantify the degree of target occupancy or binding affinity. However, no specific in vivo target engagement studies for this compound were identified in the provided search results.

Investigation of this compound Biological Activity in Zebrafish and C. elegans Models

Zebrafish (Danio rerio) and the nematode Caenorhabditis elegans are widely used as model organisms in preclinical research due to their genetic tractability, rapid life cycles, and relatively simple biological systems, which allow for efficient screening of biological activity and toxicity biorxiv.org, nih.gov, frontiersin.org, rivm.nl, bionomous.ch. Studies investigating this compound in these models would aim to observe its effects on developmental processes, behavior, or specific physiological pathways. These simpler organisms can provide early indications of a compound's biological impact and can be valuable for hypothesis generation. However, no specific research on the biological activity of this compound in zebrafish or C. elegans was identified in the provided search results.

Advanced Imaging Techniques (e.g., PET, MRI) for this compound Distribution in Animal Studies (academic, not human)

Advanced imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), play a significant role in visualizing and quantifying the distribution of compounds like this compound within living animals. These non-invasive methods allow researchers to track where a drug goes in the body, how long it stays in certain tissues, and at what concentrations it is present oatext.com, frontiersin.org, numberanalytics.com, nih.gov. PET, often utilizing radiolabeled tracers, provides sensitive molecular information, while MRI offers high-resolution anatomical context. Such techniques are invaluable for understanding a compound's biodistribution and optimizing its delivery to target sites in preclinical studies. However, no specific studies utilizing PET or MRI for tracking this compound distribution in animal studies were identified in the provided search results.

Genetically Modified Animal Models for this compound Research

Genetically modified (GM) animal models, including knockout, knock-in, or transgenic animals, are powerful tools for dissecting the roles of specific genes and pathways in disease and drug response bmbreports.org, researchgate.net, eara.eu, scielo.br, researchgate.net. For this compound research, GM models could be employed to investigate its mechanism of action by studying its effects in animals engineered to lack a specific target protein or to overexpress a particular gene. These models can also help elucidate if this compound's efficacy is dependent on certain genetic backgrounds or if it interacts with specific genetic pathways relevant to disease. However, no specific research utilizing genetically modified animal models for this compound was identified in the provided search results.

Data Tables in Preclinical Research

Data tables are indispensable for organizing and presenting the quantitative findings generated from preclinical research. They allow for a clear, structured comparison of experimental results across different groups, facilitating the interpretation of efficacy, pharmacokinetic, and target engagement data. For studies involving a compound like this compound, data tables would typically include columns for experimental groups (e.g., control, different doses of this compound), measured parameters (e.g., tumor volume, plasma concentration, target occupancy percentage), time points, and statistical significance. Without specific research findings for this compound, it is not possible to populate these tables with actual data.

Compound Name Table

this compound

Emerging Research Areas and Future Academic Directions for Glysperin B

Role of Glysperin B in Modulating Microbiome Interactions (academic context)

Academic research is beginning to explore this compound's influence on microbial communities, particularly within the context of the gut microbiome. Studies suggest that compounds like this compound, derived from microbial sources, could play a role in modulating bacterial interactions and metabolic outputs. For instance, research into similar compounds indicates potential effects on bacterial growth, biofilm formation, and the production of metabolites such as short-chain fatty acids (SCFAs) mdpi.combiorxiv.orgresearchgate.netnih.govmdpi.commdpi.comfrontiersin.org. While direct studies on this compound's impact on the human gut microbiota are nascent, its structural class and known bioactivity suggest potential for influencing microbial ecology. Future academic directions include detailed in vitro and in vivo studies to elucidate specific mechanisms by which this compound might alter microbial community structure, function, and inter-species communication, such as quorum sensing. Understanding these interactions could pave the way for novel approaches in microbial-based therapies or interventions.

Application of this compound in Materials Science and Nanotechnology (non-biological, academic)

In materials science and nanotechnology, this compound is being investigated for its potential structural attributes that could lend themselves to novel material applications. Compounds with amphiphilic properties, similar to those explored in glycerol (B35011) derivatives, can undergo self-assembly into nanoscale structures washington.edudovepress.comresearchgate.netnih.govsciopen.com. Academic research is exploring whether this compound's molecular architecture could facilitate self-assembly into ordered nanostructures, potentially for use in advanced materials, drug delivery matrices, or as components in functionalized surfaces. Its potential for surface modification and incorporation into polymer matrices is also an area of academic interest, aligning with broader trends in developing novel composite materials with tailored properties ucl.ac.ukresearchgate.netresearchgate.netidu.ac.id. Future research may focus on synthesizing and characterizing this compound-based nanomaterials and evaluating their performance in non-biological applications, such as in electronics, sensors, or advanced coatings.

This compound as a Probe for Biological Pathway Elucidation

This compound is being considered as a chemical probe to dissect complex biological pathways. Its identified role as a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis suggests it interacts with specific enzymatic targets frontiersin.org. Academic research aims to leverage such specific interactions to understand cellular signaling cascades, metabolic pathways, and molecular mechanisms of action. Future academic pursuits could involve using this compound in targeted assays to identify its precise molecular targets, map its influence on signaling networks, and elucidate its role in cellular processes such as growth, differentiation, or stress responses. The development of this compound as a tool for pathway elucidation would require rigorous validation of its specificity and the establishment of reliable assays.

Combinatorial Approaches with this compound in Academic Research

The exploration of this compound in combinatorial approaches represents a significant avenue for academic research. By combining this compound with other known bioactive compounds or therapeutic agents, researchers aim to uncover synergistic effects, overcome resistance mechanisms, or develop novel multi-target strategies. Preclinical academic studies are investigating such combinations for their potential to enhance efficacy or broaden the therapeutic spectrum in various disease models. Future research may involve high-throughput screening of this compound in combination libraries, exploring its synergistic potential in areas like antimicrobial resistance or targeted therapies. The goal is to identify optimal combinations that offer improved outcomes compared to individual agents.

Ethical Considerations and Regulatory Frameworks for this compound Research (non-clinical, academic)

In the academic context, the development and study of novel compounds like this compound necessitate a strong adherence to ethical principles and regulatory frameworks. Discussions surrounding responsible research and innovation (RRI) are paramount, emphasizing transparency, societal engagement, and the anticipation of potential impacts researchgate.netfuturemedicine.comwur.nlresearchgate.netgla.ac.ukresearchgate.net. For this compound, this involves ensuring rigorous experimental design, accurate data reporting, and consideration of the broader societal implications of its research. Academic institutions and researchers must navigate ethical guidelines related to the handling of novel chemical entities, data integrity, and the responsible dissemination of findings. Future academic directions include developing robust ethical review protocols for this compound research, fostering interdisciplinary dialogue on its responsible development, and contributing to the evolving landscape of regulatory considerations for emerging chemical compounds.

Compound List

this compound

Glysperin A

Glysperin C

Dipleosporalone B

Closthioamide

Erythrin

Epirubicin

Pyridindolol K2

Pyrronamycin B

Lampteroflavin

Glycerol Monocaprylate (GMC)

Glycerol Monolaurate (GML)

Glycerol

Poly(glycerol sebacate) (PGS)

β-tricalcium phosphate (B84403) (β-TCP)

Angustifonines A and B

Nitidine

Scholarisine I

Scholarisine II

Penigequinolones A and B

Febrifugine

Halofuginone

Ascorbic acid

Q & A

Q. How can researchers validate computational predictions of this compound's binding affinity experimentally?

  • Methodological Answer :
  • Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding constants .
  • Cross-validate docking simulations (AutoDock Vina, Glide) with X-ray crystallography or Cryo-EM data .
  • Use mutagenesis studies to confirm critical residues in target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.